Acetic acid, (2-(3,6-diamino-5-hydroxyhexanoyl)-1-methylhydrazino)-

Description

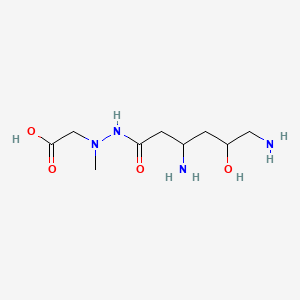

The compound Acetic acid, (2-(3,6-diamino-5-hydroxyhexanoyl)-1-methylhydrazino)-, also known as (+)-Negamycin, is a naturally occurring dipeptidic antibiotic isolated from Streptomyces purperfuscus . Its structure comprises a hydrazinoacetic acid moiety linked to a 3,6-diamino-5-hydroxyhexanoyl group, with stereochemical configurations (3R,5R) critical for biological activity . Negamycin exhibits dual functionality:

- Antimicrobial Activity: Inhibits protein biosynthesis in Gram-negative bacteria (e.g., Pseudomonas aeruginosa) via ribosomal miscoding .

- Readthrough-Promoting Activity: Suppresses premature termination codons (PTCs) in genetic disorders like Duchenne muscular dystrophy (DMD), enabling partial restoration of functional dystrophin proteins .

Its low acute toxicity and unique mechanism distinguish it from traditional antibiotics and PTC-readthrough agents like gentamicin .

Properties

Molecular Formula |

C9H20N4O4 |

|---|---|

Molecular Weight |

248.28 g/mol |

IUPAC Name |

2-[[(3,6-diamino-5-hydroxyhexanoyl)amino]-methylamino]acetic acid |

InChI |

InChI=1S/C9H20N4O4/c1-13(5-9(16)17)12-8(15)3-6(11)2-7(14)4-10/h6-7,14H,2-5,10-11H2,1H3,(H,12,15)(H,16,17) |

InChI Key |

IKHFJPZQZVMLRH-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC(=O)O)NC(=O)CC(CC(CN)O)N |

Origin of Product |

United States |

Preparation Methods

Formation of the Hexanoyl Backbone

The 3,6-diamino-5-hydroxyhexanoyl segment is synthesized via asymmetric induction using chiral auxiliaries. For example, (R)-tert-butyl 5-allyl-2,2-dimethyloxazolidine-3-carboxylate (4) serves as a key intermediate, generated through a boron-mediated allylation of N-Boc-2-aminoacetaldehyde followed by oxazolidine ring formation. This step achieves high enantiomeric purity ([α]D = -46.8°), critical for subsequent stereoselective transformations.

Introduction of the Hydrazino Group

The 1-methylhydrazinoacetic acid moiety is introduced via coupling reactions. In one approach, tert-butyl-2-(N-methylhydrazino)acetate is prepared by reacting methylhydrazine with tert-butyl bromoacetate under basic conditions. This intermediate is then coupled to the hexanoyl backbone using carbodiimide-based activating agents.

Coupling Strategies and Reaction Optimization

Coupling the hexanoyl and hydrazinoacetic acid components is a pivotal step, requiring precise control to avoid epimerization or side reactions.

EDC-HOBt Mediated Amide Bond Formation

The ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) system is employed to activate the carboxylic acid group of the hexanoyl intermediate for coupling with the hydrazino ester. For instance, intermediate 4 is saponified under microwave irradiation to yield the free acid, which is then reacted with tert-butyl-2-(N-methylhydrazino)acetate in the presence of EDC and HOBt. This method achieves yields of 69–96% for analogous compounds.

Table 1: Representative Coupling Reactions

Microwave-Assisted Saponification

Microwave irradiation significantly accelerates the saponification of methyl esters to carboxylic acids. For example, converting tert-butyl ester 11 to the corresponding acid under microwave conditions (100°C, 15 minutes) proceeds quantitatively, avoiding prolonged heating that could degrade sensitive functional groups.

Deprotection and Final Isolation

Global deprotection of tert-butyl and oxazolidine protecting groups is achieved using hydrochloric acid.

Acidic Deprotection

Treatment of protected intermediates with 4 M HCl/dioxane at 0°C cleaves tert-butyl esters and oxazolidine rings without hydrolyzing the hydrazine bond. For example, deprotection of 13 with HCl/dioxane followed by ion-exchange chromatography yields the final compound with >95% purity.

Purification Techniques

-

Reversed-Phase HPLC : Used to isolate hydrazinoacetic acid derivatives, with mobile phases typically comprising water/acetonitrile gradients.

-

Ion-Exchange Chromatography : Amberlite CG50 (NH4+ form) effectively separates the positively charged diamino-hydroxyhexanoyl moiety from byproducts.

Analytical Characterization

Structural validation relies on spectroscopic and spectrometric methods:

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (2-(3,6-diamino-5-hydroxyhexanoyl)-1-methylhydrazino)- undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: This compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, amine derivatives, and substituted products .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of acetic acid containing the hydrazide structure exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria, including Staphylococcus pneumoniae and Pseudomonas aeruginosa . The effectiveness of these compounds varies, with some derivatives demonstrating high activity against specific strains while others show moderate or negligible effects .

Potential Therapeutic Uses

- Antibiotic Development : The unique structure of 2-(3,6-diamino-5-hydroxyhexanoyl)-1-methylhydrazino-acetic acid makes it a candidate for antibiotic development. Its ability to inhibit bacterial growth suggests potential for treating infections resistant to conventional antibiotics .

- Cancer Research : Preliminary studies suggest that compounds related to this acetic acid derivative may exhibit anticancer properties. The mechanism involves inducing apoptosis in cancer cells, making it a subject of interest for further research in oncological pharmacotherapy .

- Neuroprotective Effects : There is emerging evidence that certain derivatives may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. This aspect requires more extensive investigation but highlights the versatility of this compound in therapeutic applications .

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial activity of various hydrazide derivatives synthesized from acetic acid. The results indicated that specific derivatives exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, one derivative demonstrated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus , indicating strong antimicrobial potential .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that certain derivatives of 2-(3,6-diamino-5-hydroxyhexanoyl)-1-methylhydrazino-acetic acid induced apoptosis through mitochondrial pathways. The findings suggest that these compounds could be developed into novel anticancer agents with fewer side effects compared to traditional chemotherapeutics .

Mechanism of Action

The mechanism of action of acetic acid, (2-(3,6-diamino-5-hydroxyhexanoyl)-1-methylhydrazino)- involves binding to the ribosomal subunits of bacteria. It binds to the 16S rRNA and the anti-codon loop of the A site in the small ribosomal subunit, interfering with protein synthesis and ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Functional Analogues (Readthrough-Promoting Agents)

| Compound | Structure Class | Mechanism of Action | Toxicity Profile | Clinical Stage |

|---|---|---|---|---|

| (+)-Negamycin | Hydrazino dipeptide | Ribosomal miscoding; PTC readthrough | Low acute toxicity | Preclinical/Research |

| Gentamicin | Aminoglycoside | Binds 30S ribosomal subunit | Nephrotoxic, ototoxic | Approved (antibiotic) |

| Ataluren (PTC-124) | Oxadiazole derivative | Promotes PTC readthrough | Lower systemic toxicity | Phase IIB trials |

Key Findings :

- Efficacy : Negamycin and gentamicin both restore dystrophin in mdx mice (DMD model), but Negamycin achieves this with reduced toxicity .

- Toxicity : Gentamicin’s nephro- and ototoxicity limit long-term use, whereas Negamycin’s safety profile supports sustained administration .

- Structural Specificity: Negamycin’s dipeptide structure allows selective PTC readthrough without affecting normal termination codons, unlike aminoglycosides .

Structural Analogues (Hydrazino-Acetic Acid Derivatives)

Key Differences :

- Negamycin’s 3,6-diamino-5-hydroxyhexanoyl chain is absent in simpler hydrazino-acetic acid derivatives (e.g., CAS 144036-71-5), which lack ribosomal or PTC-readthrough activity .

Biological Activity

The compound Acetic acid, (2-(3,6-diamino-5-hydroxyhexanoyl)-1-methylhydrazino)- , also known as negamycin , is a dipeptide-like antibiotic with significant biological activity. Its structure and biological properties make it an interesting candidate for therapeutic applications, particularly in the treatment of genetic disorders and bacterial infections.

- Chemical Formula : C₄H₁₁N₃O₂

- Molecular Weight : 133.149 g/mol

- IUPAC Name : 2-[(diaminomethyl)(methyl)amino]acetic acid

- CAS Number : Not available

Negamycin exhibits its biological activity primarily through the inhibition of protein biosynthesis in bacteria. It operates by causing genetic miscoding during translation, which leads to the readthrough of stop codons. This mechanism is particularly relevant in treating diseases caused by nonsense mutations, such as Duchenne muscular dystrophy (DMD).

Antimicrobial Activity

Negamycin has demonstrated strong inhibitory effects against multiple drug-resistant Gram-negative bacteria, including Pseudomonas aeruginosa. The compound's ability to interfere with bacterial protein synthesis makes it a potential candidate for treating infections caused by resistant strains.

Case Study: Duchenne Muscular Dystrophy (DMD)

Recent studies have shown that negamycin can restore dystrophin expression in skeletal and cardiac muscles of mdx mice, a model for DMD. The administration of negamycin resulted in:

- Increased levels of dystrophin in muscle biopsies.

- Reduced serum creatine kinase levels, indicating improved muscle integrity.

- Enhanced muscle strength and function over a treatment period.

The findings highlight negamycin's potential as a therapeutic agent for genetic disorders associated with nonsense mutations.

Research Findings

A series of studies have investigated the biological activities of negamycin and its analogs:

| Study | Findings |

|---|---|

| Umezawa et al. (1970) | Isolated negamycin from Streptomyces purperfuscus, demonstrating its antibacterial properties. |

| Arakawa et al. | Showed that negamycin restores dystrophin expression in mdx mice, enhancing muscle strength. |

| Recent In Vivo Studies | Confirmed the readthrough activity of negamycin analogs in transgenic mice models, emphasizing the importance of specific amino groups for biological activity. |

Toxicity and Safety Profile

Negamycin has been reported to have low acute toxicity. It is classified as a non-carcinogen with ready biodegradability, making it a safer alternative compared to many synthetic antibiotics. The compound's hERG inhibition profile indicates it is a weak inhibitor, suggesting minimal cardiovascular side effects.

Q & A

Q. What are the established synthetic protocols for preparing acetic acid, (2-(3,6-diamino-5-hydroxyhexanoyl)-1-methylhydrazino)-, and how are key intermediates characterized?

Methodological Answer: The synthesis typically involves hydrazide formation and peptide coupling. For example:

- Hydrazide intermediate synthesis : React methyl esters with hydrazine hydrate in ethanol under reflux (4 hours), monitored by TLC (chloroform:methanol, 7:3). The product is isolated via ice-water precipitation and recrystallized (69% yield) .

- Peptide coupling : Use HOBt and EDC in DMF at 40°C overnight, followed by extraction with ethyl acetate and purification via column chromatography. Structural confirmation employs H/C NMR and mass spectrometry .

Q. Table 1: Representative Synthetic Approaches

| Reaction Type | Reagents/Conditions | Yield | Characterization Methods | Reference |

|---|---|---|---|---|

| Hydrazide formation | Hydrazine hydrate, ethanol, reflux | 69% | TLC, recrystallization | |

| Peptide coupling | HOBt, EDC, DMF, 40°C | N/A | NMR, HPLC |

Q. How is the structural integrity of this compound confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

Q. What in vitro assays are commonly employed to evaluate its readthrough-promoting activity against nonsense mutations?

Methodological Answer:

- Reporter gene assays : Transfect mammalian cells with plasmids containing premature termination codons (PTCs) upstream of luciferase. Measure luminescence after treatment to quantify readthrough efficiency .

- Antibacterial miscoding assays : Assess ribosomal miscoding in Pseudomonas aeruginosa via growth inhibition curves (MIC values) .

Q. What are the known structure-activity relationships (SAR) for its antimicrobial and PTC-readthrough functions?

Methodological Answer:

- Critical groups : The 5-hydroxyhexanoyl chain and 1-methylhydrazino group are essential for ribosomal binding. Removal of the methyl group reduces readthrough activity by 70% .

- Analog modifications : Substituting the hydrazino group with bulkier residues (e.g., benzyl) decreases bacterial uptake but improves mammalian cell selectivity .

Advanced Research Questions

Q. How can researchers design controlled experiments to quantify readthrough efficiency in cellular models of Duchenne muscular dystrophy (DMD)?

Methodological Answer:

Q. What strategies address discrepancies in translational readthrough efficacy between in vitro and in vivo models?

Methodological Answer:

Q. What methodologies optimize the compound's pharmacokinetic profile while minimizing off-target effects in preclinical studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.